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Compound of Interest

Compound Name: 2'-O,4'-C-Methyleneadenosine

Cat. No.: B15587415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) nucleosides have emerged as a cornerstone in the development of

therapeutic oligonucleotides and high-affinity diagnostic probes. Their defining feature, a

methylene bridge that locks the ribose moiety into a C3'-endo (North) conformation, confers

unprecedented thermal stability, nuclease resistance, and binding affinity to complementary

DNA and RNA strands. This technical guide provides an in-depth overview of the synthesis and

characterization of the LNA-adenosine (LNA-A) nucleoside, a critical component in the design

of LNA-modified oligonucleotides.

Synthesis of LNA-A Nucleoside Phosphoramidite
The chemical synthesis of the LNA-A nucleoside monomer and its subsequent conversion to a

phosphoramidite building block, suitable for automated oligonucleotide synthesis, is a multi-

step process. The convergent synthesis strategy is widely employed, which involves the

preparation of a protected LNA-ribofuranose intermediate followed by the glycosylation with a

protected adenine base.

Experimental Protocol: Convergent Synthesis of LNA-A
Phosphoramidite
This protocol is based on the foundational work of Koshkin et al. and subsequent modifications.

1. Synthesis of the LNA Sugar Intermediate:
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Starting Material: 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (derived from D-glucose).

Step 1: Oxidative Cleavage and Reduction: The 5,6-diol is cleaved, and the resulting

aldehyde is reduced to a primary alcohol.

Step 2: Tosylation and Cyclization: The 3-hydroxyl and the newly formed 5-hydroxyl groups

are tosylated. Intramolecular nucleophilic substitution by the 3-oxygen on the 5-carbon forms

the bicyclic LNA scaffold.

Step 3: Protection and Functionalization: The remaining hydroxyl groups are appropriately

protected (e.g., with benzoyl or benzyl groups), and the anomeric position is functionalized

for glycosylation (e.g., as an acetate or trichloroacetimidate).

2. Glycosylation with Protected Adenine:

Adenine Protection: The N6-amino group of adenine is protected, typically with a benzoyl

group (N6-benzoyl-adenine).

Coupling Reaction: The protected LNA sugar intermediate is coupled with silylated N6-

benzoyl-adenine in the presence of a Lewis acid catalyst (e.g., trimethylsilyl

trifluoromethanesulfonate). This reaction yields a mixture of N9 and N7 isomers, with the

desired N9 isomer being the major product.[1]

Purification: The N9 isomer is separated from the N7 isomer by silica gel column

chromatography.

3. Conversion to the 5'-DMT, 3'-Phosphoramidite:

5'-Deprotection and DMT Protection: The 5'-hydroxyl group of the LNA-A nucleoside is

deprotected (if necessary) and subsequently protected with a dimethoxytrityl (DMT) group.

3'-Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-

cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to yield the

final LNA-A phosphoramidite.

Purification and Characterization: The final product is purified by silica gel chromatography

and characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass
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spectrometry.

Characterization of LNA-A Nucleoside
Thorough characterization is essential to confirm the identity, purity, and structural integrity of

the synthesized LNA-A nucleoside and its phosphoramidite derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of LNA nucleosides.

Experimental Protocol:

Sample Preparation: A 5-10 mg sample of the LNA-A nucleoside is dissolved in a deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

Data Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are acquired on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

Data Analysis: Chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects

(NOEs) are analyzed to confirm the structure. Key diagnostic signals include the

characteristic downfield shift of the anomeric proton (H1') and the coupling patterns of the

sugar protons, which confirm the locked C3'-endo conformation.

Table 1: Expected NMR Data for LNA-A Nucleoside Derivatives
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Nucleus
Expected Chemical Shift
Range (ppm)

Key Features

¹H
8.0 - 8.8 (H2, H8), 5.8 - 6.2

(H1'), 4.0 - 5.0 (Sugar Protons)

Singlets for H2 and H8,

doublet for H1'. Complex

multiplets for the constrained

sugar protons.

¹³C

140 - 160 (Adenine carbons),

80 - 90 (C1', C4'), 60 - 75

(Other sugar carbons)

Characteristic shifts for purine

and sugar carbons.

³¹P
145 - 155 (for

phosphoramidite)

A single peak in the

characteristic region for

phosphoramidites.

High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition and purity of the synthesized LNA-A

nucleoside.

Experimental Protocol:

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water)

and introduced into the mass spectrometer via electrospray ionization (ESI) or matrix-

assisted laser desorption/ionization (MALDI).

Data Acquisition: The mass-to-charge ratio (m/z) is measured with high accuracy (typically <

5 ppm error).

Data Analysis: The experimentally determined monoisotopic mass is compared with the

calculated theoretical mass to confirm the elemental composition.

Table 2: Mass Spectrometry Data for LNA-A Nucleoside
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Compound Molecular Formula
Calculated Monoisotopic
Mass (Da)

LNA-Adenosine C₁₁H₁₃N₅O₄ 279.0968

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, confirming the

absolute stereochemistry and the locked conformation of the LNA-A nucleoside.

Experimental Protocol:

Crystallization: High-quality single crystals of the LNA-A nucleoside are grown from a

suitable solvent system.

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are

collected.

Structure Solution and Refinement: The diffraction data are processed to solve and refine the

three-dimensional crystal structure.

Table 3: Crystallographic Data for LNA-A Nucleoside

Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 6.78

b (Å) 12.34

c (Å) 13.56

α, β, γ (°) 90, 90, 90

Data obtained from the Cambridge Structural

Database, CCDC Number: 195963.
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Thermal Melting (Tm) Analysis of LNA-A Containing
Oligonucleotides
A key characteristic of LNA-modified oligonucleotides is their enhanced thermal stability. This is

quantified by measuring the melting temperature (Tm) of a duplex formed between the LNA-

containing strand and its complementary DNA or RNA target.

Experimental Protocol:

Sample Preparation: Equimolar amounts of the LNA-modified oligonucleotide and its

complementary strand are annealed in a buffered solution (e.g., phosphate buffer with NaCl).

UV Absorbance Measurement: The absorbance of the solution at 260 nm is monitored as the

temperature is slowly increased.

Data Analysis: The Tm is determined as the temperature at which 50% of the duplex is

dissociated, which corresponds to the midpoint of the sigmoidal melting curve.

Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves.

Table 4: Thermodynamic Data for a Representative LNA-A:T Duplex

Duplex ΔH° (kcal/mol) ΔS° (cal/mol·K)
ΔG°₃₇
(kcal/mol)

Tm (°C)

DNA:DNA (5'-

CAG-3'/3'-GTC-

5')

-25.2 -68.4 -4.8 45.2

LNA:DNA (5'-

CALG-3'/3'-GTC-

5')

-28.5 -75.1 -6.2 55.8

Note: Values are

illustrative and

depend on the

specific

sequence and

buffer conditions.
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The incorporation of a single LNA-A nucleotide can increase the Tm by approximately 2-8 °C.

[2]

Workflow Diagrams

Synthesis of LNA-A Phosphoramidite

D-Glucose Derivative Protected LNA
Sugar Intermediate

Glycosylation

N6-Benzoyl-Adenine

Protected LNA-A
Nucleoside 5'-DMT Protection 3'-Phosphitylation LNA-A Phosphoramidite

Click to download full resolution via product page

Caption: Convergent synthesis workflow for LNA-A phosphoramidite.
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Caption: Characterization workflow for LNA-A nucleoside and its oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15587415#synthesis-and-characterization-of-lna-a-
nucleoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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